3-Nitrofluoranthen-2-ol
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Overview
Description
Preparation Methods
The synthesis of 3-Nitrofluoranthen-2-ol typically involves nitration of fluoranthene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may vary, but they generally follow similar principles of nitration under controlled conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-Nitrofluoranthen-2-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of the nitro group with other functional groups under specific conditions.
The major products formed from these reactions include amino-fluoranthene and other substituted derivatives .
Scientific Research Applications
3-Nitrofluoranthen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitrofluoranthen-2-ol involves its interaction with cellular components, leading to oxidative stress and DNA damage . The compound’s nitro group is reduced to reactive intermediates that can form adducts with DNA, proteins, and other cellular molecules, disrupting normal cellular functions .
Comparison with Similar Compounds
3-Nitrofluoranthen-2-ol can be compared with other nitro-polycyclic aromatic hydrocarbons such as:
- 1-Nitropyrene
- 6-Nitrochrysene
- 9-Nitroanthracene
These compounds share similar structures and environmental persistence but differ in their specific biological activities and health impacts .
Properties
CAS No. |
54235-20-0 |
---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-nitrofluoranthen-2-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)17(19)20/h1-8,18H |
InChI Key |
ASNTVGRAVDZENF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4[N+](=O)[O-])O |
Origin of Product |
United States |
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